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molecular formula C7H3F3N2 B1592600 3-(Trifluoromethyl)picolinonitrile CAS No. 406933-21-9

3-(Trifluoromethyl)picolinonitrile

Cat. No. B1592600
M. Wt: 172.11 g/mol
InChI Key: RDEFTHKSTLWCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07488740B2

Procedure details

DMF (3500 mL), H2O (35 mL), 2-chloro-3-trifluoromethyl-pyridine (250 g; 1.38 mol), Zn(CN)2 (97 g; 0.83 mol), Pd2(dba)3 (19.0 g) and DPPF (22.4 g) are combined in a 22.0 liter flask. The reaction mixture is degassed by bubbling N2 into the reaction mixture over a period of 30 minutes. The reaction mixture is then heated to 120° C. for 4.5 hours, at which time an additional 9.5 g of Pd2(dba)3 and 11.2 g of DPPF is added to the reaction mixture. The reaction mixture is then heated at 120° C. for another 2 hours, and then allowed to cool to room temperature overnight. The resulting dark brown solution is cooled in ice and cold water. A mixture of saturated NH4Cl (1380 mL), 28%NH4OH (345 mL and water (1380 mL) is then added and the mixture is stirred in an ice bath for 1 hour. To this stirred mixture is added 3.0 liters of EtOAc, and the mixture is stirred for 15 minutes. The EtOAc layer is separated from the mixture by suction the extraction is repeated another four times with EtOAc (2×2 liters, 2×1.5 liters). The combined EtOAc extracts are filtered through one inch of celite and dried with Na2SO4 (500 g). The dried extract is filtered and concentrated in vacuum at 40° C. initially to a volume of three liters. The mixture is concentrated at 80° C. under vacuum to afford a dark brown oil, which is distilled under vacuum to give 2-cyano-3-trifluoromethylpyridine.
Name
Quantity
3500 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
97 g
Type
catalyst
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One
Name
Quantity
22.4 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C=O)C.Cl[C:7]1[C:12]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:10]=[CH:9][N:8]=1>[C-]#N.[C-]#N.[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].O>[C:1]([C:7]1[C:12]([C:13]([F:16])([F:15])[F:14])=[CH:11][CH:10]=[CH:9][N:8]=1)#[N:2] |f:2.3.4,5.6.7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
3500 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Name
Zn(CN)2
Quantity
97 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
19 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
22.4 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
35 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred in an ice bath for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 into the reaction mixture over a period of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
is added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated at 120° C. for another 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark brown solution is cooled in ice
ADDITION
Type
ADDITION
Details
A mixture of saturated NH4Cl (1380 mL), 28%NH4OH (345 mL and water (1380 mL)
ADDITION
Type
ADDITION
Details
is then added
ADDITION
Type
ADDITION
Details
To this stirred mixture is added 3.0 liters of EtOAc
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The EtOAc layer is separated from the mixture by suction
EXTRACTION
Type
EXTRACTION
Details
the extraction
FILTRATION
Type
FILTRATION
Details
The combined EtOAc extracts are filtered through one inch of celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4 (500 g)
EXTRACTION
Type
EXTRACTION
Details
The dried extract
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum at 40° C. initially to a volume of three liters
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated at 80° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil, which
DISTILLATION
Type
DISTILLATION
Details
is distilled under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=NC=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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